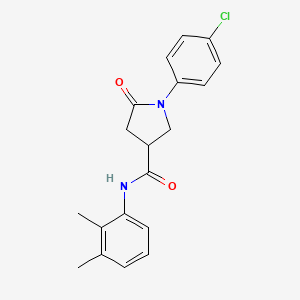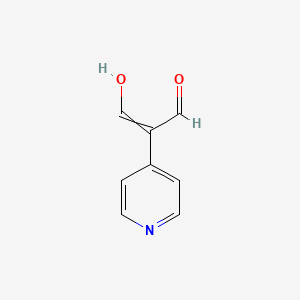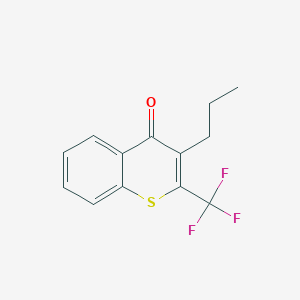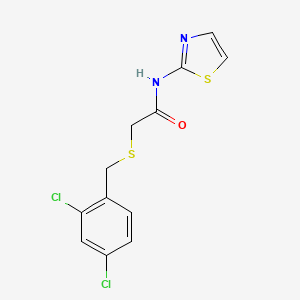
1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound known for its unique structural properties. This compound features a pyrrolidine ring, a chlorophenyl group, and a dimethylphenyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 2,3-dimethylaniline to form an intermediate, which is then cyclized with a suitable reagent to form the pyrrolidine ring. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group into an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-dimethylphenyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
- 4-(4-chlorophenyl)-1-(2,5-dimethylphenyl)-1,3-dihydro-2H-imidazole-2-thione
Uniqueness
1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features
Propiedades
Fórmula molecular |
C19H19ClN2O2 |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H19ClN2O2/c1-12-4-3-5-17(13(12)2)21-19(24)14-10-18(23)22(11-14)16-8-6-15(20)7-9-16/h3-9,14H,10-11H2,1-2H3,(H,21,24) |
Clave InChI |
AVCYYQMLXPCFFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-methoxybenzamide](/img/structure/B15148763.png)
![[({Dimethyl[(4-nitrobenzoyloxy)methyl]silyl}oxy)dimethylsilyl]methyl 4-nitrobenzoate](/img/structure/B15148786.png)
![2,2'-{acridine-3,6-diylbis[nitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B15148804.png)
![4-{[(2-{[(3,4-Dimethylphenoxy)acetyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B15148807.png)
![2-[[4-(Benzothiophen-3-yl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]acetic acid](/img/structure/B15148813.png)
![1-[4-(Hexyloxy)phenyl]-3-[4-(phenylcarbonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B15148820.png)


![N-[2-cyano-1-(4-methylphenyl)-1H-benzo[f]chromen-3-yl]-2-methoxybenzamide](/img/structure/B15148833.png)
![5-(4-Methoxyphenyl)-3-[(2-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B15148847.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B15148852.png)

![2-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B15148857.png)
